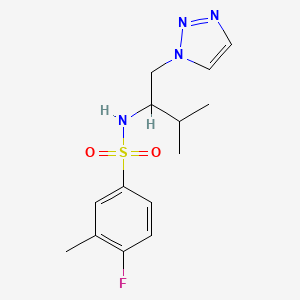

4-fluoro-3-méthyl-N-(3-méthyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzènesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-fluoro-3-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H19FN4O2S and its molecular weight is 326.39. The purity is usually 95%.

BenchChem offers high-quality 4-fluoro-3-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-3-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche antivirale

Ce composé, en raison de la présence du groupement triazole, pourrait être exploré pour ses propriétés antivirales. Les dérivés triazoles sont connus pour présenter une activité inhibitrice contre une variété de virus. Par exemple, certains composés triazoliques à base d'indole ont montré une efficacité contre le virus de la grippe A et le virus Coxsackie B4 . Les groupes fluoro et sulfonamide du composé pourraient potentiellement améliorer ces propriétés, ce qui en fait un candidat pour le développement de médicaments antiviraux.

Applications anti-inflammatoires et analgésiques

Les caractéristiques structurelles de ce composé suggèrent des activités anti-inflammatoires et analgésiques potentielles. Des structures similaires avec des composants indole et triazole ont été rapportées comme présentant de telles activités biologiques . Ces propriétés pourraient être bénéfiques dans le développement de nouveaux médicaments pour traiter des affections comme l'arthrite ou la douleur chronique.

Potentiel anticancéreux

Les composés contenant des cycles indole et triazole ont été associés à une activité anticancéreuse. Ils peuvent interagir avec diverses cibles cellulaires et perturber la prolifération des cellules cancéreuses . La configuration spécifique de 4-fluoro-3-méthyl-N-(3-méthyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzènesulfonamide pourrait être synthétisée et criblée pour son activité contre différentes lignées de cellules cancéreuses.

Efficacité antimicrobienne

Le groupe sulfonamide est bien connu pour ses propriétés antimicrobiennes. Lorsqu'il est combiné au cycle triazole, il pourrait conduire à des composés efficaces contre un large spectre de bactéries et de champignons. Cela fait de ce composé un candidat potentiel pour le développement de nouveaux antibiotiques ou d'agents antifongiques .

Activité antituberculeuse

La tuberculose (TB) reste un défi majeur pour la santé mondiale, et de nouveaux médicaments antituberculeux sont en forte demande. Les dérivés triazoles ont montré des résultats prometteurs dans la lutte contre la TB . Le composé en question pourrait être étudié pour son efficacité contre Mycobacterium tuberculosis, la bactérie responsable de la TB.

Recherche antidiabétique

Les dérivés de l'indole ont été impliqués dans la gestion du diabète, principalement grâce à leur capacité à moduler la sécrétion d'insuline et le métabolisme du glucose . La structure unique de This compound pourrait offrir de nouvelles pistes pour la conception de médicaments antidiabétiques.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

It’s worth noting that similar compounds have shown to induce apoptosis in certain cell lines . This suggests that the compound might interact with its targets, leading to changes that trigger programmed cell death.

Biochemical Pathways

Indole derivatives, which share a similar structure, have been found to affect various biological pathways . These compounds show various biologically vital properties, indicating that they might affect multiple biochemical pathways.

Result of Action

Similar compounds have demonstrated cytotoxic effects , suggesting that this compound might also exhibit similar effects.

Propriétés

IUPAC Name |

4-fluoro-3-methyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN4O2S/c1-10(2)14(9-19-7-6-16-18-19)17-22(20,21)12-4-5-13(15)11(3)8-12/h4-8,10,14,17H,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPORNYPTNJMGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC(CN2C=CN=N2)C(C)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-((3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-4-oxobutanoic acid](/img/structure/B2357713.png)

![2-(3-(4-Benzoylbenzoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2357714.png)

![3-benzyl-1,7-dimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357715.png)

![1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2357716.png)

![4-[cyclopentyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2357717.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanesulfonamide](/img/structure/B2357720.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione](/img/structure/B2357725.png)